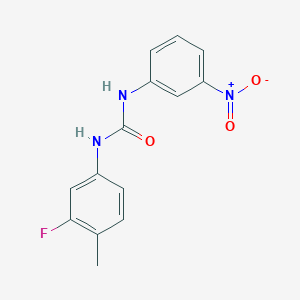

N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea

Description

N-(3-Fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea is a diarylurea derivative characterized by two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group and a 3-nitrophenyl group.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-(3-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c1-9-5-6-11(8-13(9)15)17-14(19)16-10-3-2-4-12(7-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIPSEBALZZPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227855 | |

| Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706766-42-9 | |

| Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706766-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-4-methylphenyl)-N′-(3-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted phenylurea derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 3-nitrophenyl isocyanate. The reaction is generally conducted in solvents such as dichloromethane or tetrahydrofuran under controlled temperature conditions. Purification methods like recrystallization or column chromatography are employed to isolate the product with high purity levels.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory and Anticancer Activities : Research indicates that compounds with similar structures exhibit significant anti-inflammatory and anticancer effects. The presence of the nitro group may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.

- TRPV1 Antagonism : The compound's structural analogs have shown promise as TRPV1 antagonists, which are relevant in pain management. For instance, related urea derivatives have been identified as potent ligands for the hTRPV1 receptor, suggesting that this compound may also exhibit similar activity .

Studies have explored the interactions of this compound with various biomolecules:

- Binding Affinity : Molecular docking studies indicate that the urea moiety can form hydrogen bonds with key residues in target enzymes or receptors, modulating their activity. This interaction is crucial for understanding its biological effects and optimizing its structure for enhanced efficacy .

- Cytotoxicity Studies : Analogous compounds have demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is vital for developing targeted cancer therapies .

Chemical Reactions and Derivatives

This compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Can be oxidized to form amino derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Reduction can yield different urea derivatives | Lithium aluminum hydride |

| Substitution | Fluoro and nitro groups can participate in nucleophilic substitutions | Amines, thiols |

These reactions not only facilitate the exploration of new derivatives but also contribute to understanding the compound's reactivity profile.

Case Study 1: Anti-Malarial Activity

A series of urea derivatives were synthesized to evaluate their anti-malarial activity against Plasmodium falciparum. This compound was part of a broader study where 3-substituted ureas showed promising results with IC50 values comparable to leading compounds in the field. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: TRPV1 Ligand Development

In another study focusing on TRPV1 antagonists, this compound was evaluated alongside its analogs for binding affinity and potency. Results indicated that certain substitutions significantly improved selectivity and potency against TRPV1, suggesting a pathway for developing effective analgesics .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antitumor Urea Derivatives

Nitro-substituted diarylureas are prominent in anticancer research. Notable examples from patents and synthesis studies:

Key Insight : The absence of a benzoyl or heterocyclic linker in N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea may limit its antitumor efficacy compared to patented derivatives, which leverage these groups for enhanced target binding .

Physicochemical Properties

Comparative physicochemical data for structurally related compounds:

Biological Activity

N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea is an organic compound classified within the urea derivatives. This compound is characterized by the presence of a urea linkage connecting a 3-fluoro-4-methylphenyl group and a 3-nitrophenyl group, which significantly influences its biological activity due to the unique electronic properties imparted by the fluoro and nitro substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups enhance the compound's reactivity and binding affinity, which can lead to modulation of enzymatic activities. This interaction is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the nitro group is believed to be essential for its anticancer efficacy, as it enhances electron-withdrawing capabilities, which can affect cellular signaling pathways .

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory actions, particularly through its interaction with the TRPV1 receptor, which plays a significant role in pain and inflammatory responses. Analogous compounds have shown promise as TRPV1 antagonists, indicating that this compound may possess similar properties .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant growth inhibition in A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of traditional chemotherapeutic agents like doxorubicin, suggesting a strong potential for further development in cancer therapeutics .

Case Study 2: TRPV1 Modulation

In another study focusing on TRPV1 modulation, researchers evaluated various urea derivatives, including this compound. The findings indicated that this compound could effectively inhibit TRPV1 activity, leading to reduced pain sensation in preclinical models. This suggests its utility in developing analgesic medications targeting inflammatory pain pathways .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Significant growth inhibition in cancer cell lines | |

| Anti-inflammatory | Potential TRPV1 antagonistic effects |

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | <10 | Enzyme inhibition (TRPV1 antagonism) |

| Doxorubicin | 0.5 | DNA intercalation |

| Other Urea Derivatives | Varies | Various mechanisms depending on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.